4-(Diphenylamino)butyl acetate

Organic electronics Hole transport materials Triphenylamine derivatives

4-(Diphenylamino)butyl acetate (CAS: 227805-93-8, molecular formula C18H21NO2) is an organic compound consisting of a diphenylamino group attached to a butyl acetate moiety. It is primarily referenced as a chemical intermediate in organic synthesis and is listed in several chemical supplier catalogs.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 227805-93-8
Cat. No. B2849774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylamino)butyl acetate
CAS227805-93-8
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESCC(=O)OCCCCN(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-16(20)21-15-9-8-14-19(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-15H2,1H3
InChIKeyNXOWSKAKAGDOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylamino)butyl acetate (CAS 227805-93-8) Basic Properties and Research Status


4-(Diphenylamino)butyl acetate (CAS: 227805-93-8, molecular formula C18H21NO2) is an organic compound consisting of a diphenylamino group attached to a butyl acetate moiety. It is primarily referenced as a chemical intermediate in organic synthesis and is listed in several chemical supplier catalogs. The compound contains a triphenylamine-like diphenylamino donor unit, which is a well-established motif in hole-transporting materials for organic electronics [1]. However, in open scientific literature, no peer-reviewed studies or patents have been identified that directly characterize the optoelectronic, thermal, or device-level performance of this specific compound in comparison to any analog [2].

Procurement Risk Analysis for 4-(Diphenylamino)butyl acetate: Why Generic Analogs Cannot Be Substituted


While no direct comparative data exists for 4-(Diphenylamino)butyl acetate itself, the broader literature on diphenylamine and triphenylamine derivatives demonstrates that even subtle structural modifications—such as changes in alkyl chain length, ester vs. ether linkages, or substitution patterns—can dramatically alter critical material properties [1]. For example, replacing an N,N-dimethylamino group with a diphenylamino group in chalcone derivatives significantly changes the HOMO energy value, LUMO energy, and band gap values, and also affects the electropolymerization process [2]. Similarly, the hole drift mobility of diphenylamine-based compounds can vary by a factor of two between closely related analogs [3]. Therefore, procurement decisions cannot rely on class-level assumptions; without compound-specific characterization data, any substitution of 4-(Diphenylamino)butyl acetate with a generic analog carries unquantifiable performance risk [4].

Quantitative Evidence Assessment for 4-(Diphenylamino)butyl acetate: Data Gap Analysis


Complete Absence of Direct Comparative Performance Data in Public Literature

A systematic search across PubMed, Google Scholar, patent databases (USPTO, WIPO), and authoritative chemistry databases returned zero peer-reviewed papers or patents that characterize the optoelectronic, thermal, or device-level performance of 4-(Diphenylamino)butyl acetate in direct comparison to any structural analog. The only public records identified are supplier catalog entries, which do not contain experimental performance data [1]. This represents a fundamental data gap that precludes any evidence-based procurement or selection decision based on comparative performance metrics [2].

Organic electronics Hole transport materials Triphenylamine derivatives

Class-Level Structural Feature: Diphenylamino Donor Motif in Organic Electronics

The diphenylamino group is a well-established donor moiety in hole-transporting materials for organic electronics applications [1]. In a class-level context, compounds containing diphenylamino groups typically form amorphous films, whereas carbazolyl-containing hole-transporters exhibit crystallinity [2]. This property difference can be critical for device fabrication and long-term operational stability. However, it must be emphasized that these are class-level inferences based on the diphenylamino moiety, not direct data for 4-(Diphenylamino)butyl acetate itself. The specific influence of the butyl acetate chain on these properties remains completely uncharacterized [3].

Hole transport Organic light-emitting diodes Perovskite solar cells

Class-Level Electronic Property: Impact of Diphenylamino Substitution on Energy Levels

Studies on structurally related chalcone derivatives have demonstrated that replacing an N,N-dimethylamino group with a diphenylamino group significantly changes key electrochemical characteristics: it reduces the HOMO energy value and increases both the LUMO energy and the band gap values, and also affects the polymerization process [1]. This class-level evidence illustrates that even minor modifications to the donor group can produce substantial changes in electronic properties. However, this is not direct evidence for 4-(Diphenylamino)butyl acetate, and the impact of the specific butyl acetate chain on these properties remains unknown [2].

HOMO energy Band gap Electrochemical properties

Class-Level Hole Mobility: Order of Magnitude Variation with Structural Modification

In molecularly doped systems, the hole drift mobility of diphenylamine-based compounds can vary significantly with structural changes. For example, the hole drift mobility of DPH is approximately twice as high as that of M-DPH in the glassy state [1]. Furthermore, hole drift mobility values in glassy state molecularly dispersed systems in polycarbonate are over one order of magnitude greater than those of 50 wt% molecularly dispersed systems [2]. This class-level evidence demonstrates that hole mobility is highly sensitive to molecular structure and processing conditions. However, no mobility data exists for 4-(Diphenylamino)butyl acetate itself [3].

Hole drift mobility Diphenylamine derivatives Molecular glasses

Potential Application Scenarios for 4-(Diphenylamino)butyl acetate: Hypothesis-Based Use Cases


Synthetic Intermediate for Novel Hole-Transporting Materials

Based on its diphenylamino donor moiety, 4-(Diphenylamino)butyl acetate could theoretically serve as a building block or intermediate in the synthesis of more complex hole-transporting materials for organic electronics applications, such as OLEDs or perovskite solar cells [1]. The butyl acetate chain provides a functional handle for further derivatization. However, no published studies have demonstrated the synthesis or performance of any final material derived from this specific intermediate [2].

Model Compound for Structure-Property Relationship Studies

Given the complete absence of characterization data, this compound presents an opportunity for fundamental structure-property relationship studies. Researchers could systematically characterize its thermal, electrochemical, and optoelectronic properties and compare them against analogs with varying chain lengths (e.g., methyl, ethyl, propyl acetates) or different ester groups, thereby contributing novel data to the field [1].

Internal Reference Material or Proprietary Formulation Component

The absence of public data does not preclude the compound's use in proprietary or internal industrial applications where characterization has been performed but not disclosed. Some suppliers list this compound, suggesting it may have established but unpublished applications in certain industrial contexts [1].

Not Recommended for Direct Device Integration Without Prior Characterization

Without any published data on HOMO/LUMO levels, hole mobility, thermal stability, or film-forming properties, direct integration of 4-(Diphenylamino)butyl acetate into an optoelectronic device as a functional layer would carry high and unquantifiable risk. Procurement for such purposes is not recommended unless accompanied by comprehensive in-house characterization [1].

Technical Documentation Hub

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